molecular formula C13H16FNO5PS+ B11934014 Lesogaberan napadisylate

Lesogaberan napadisylate

Cat. No.: B11934014
M. Wt: 348.31 g/mol
InChI Key: QERQFECXORQRHA-ZYRQIYSTSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .

Preparation Methods

The synthesis of Lesogaberan napadisylate involves multiple steps, starting from the appropriate fluorinated precursors. The synthetic route typically includes the introduction of the fluorine atom, followed by the formation of the phosphinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Lesogaberan napadisylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphinic acid moiety.

    Reduction: Reduction reactions can be used to modify the fluorinated carbon center.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

Lesogaberan napadisylate exerts its effects by selectively binding to GABA B receptors. This binding inhibits transient lower esophageal sphincter relaxation, thereby reducing the occurrence of GERD symptoms. The compound’s peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects. The molecular targets involved include the GABA B receptors, which play a crucial role in regulating esophageal sphincter function .

Comparison with Similar Compounds

Lesogaberan napadisylate is unique in its selective and potent action on GABA B receptors. Similar compounds include:

Properties

Molecular Formula

C13H16FNO5PS+

Molecular Weight

348.31 g/mol

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1

InChI Key

QERQFECXORQRHA-ZYRQIYSTSA-O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N

Origin of Product

United States

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